![molecular formula C11H14N4O2S B6645106 N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide](/img/structure/B6645106.png)
N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide, also known as E-3810, is a small molecule inhibitor that targets the angiopoietin-Tie2 signaling pathway. This pathway plays a crucial role in the regulation of blood vessel growth and maintenance. E-3810 has shown promising results in preclinical studies as an anti-cancer agent, as well as in the treatment of ocular diseases such as macular degeneration and diabetic retinopathy.
Mechanism of Action
N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide works by inhibiting the angiopoietin-Tie2 signaling pathway, which is involved in the regulation of blood vessel growth and maintenance. This pathway plays a crucial role in tumor angiogenesis, the process by which tumors develop their own blood supply. By inhibiting this pathway, N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide can prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of angiogenesis, reduction of tumor growth and metastasis, and improvement of retinal function in ocular diseases. Additionally, N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide in lab experiments is its specificity for the angiopoietin-Tie2 signaling pathway. This allows researchers to selectively target this pathway without affecting other signaling pathways. Additionally, N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide has been shown to have a favorable safety profile in preclinical studies, which makes it a promising candidate for further development.
One limitation of using N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings. Additionally, the efficacy of N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide may vary depending on the specific type of cancer or ocular disease being studied.
Future Directions
There are several potential future directions for the development of N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide. One area of focus is the development of more potent analogs of N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide that can better inhibit the angiopoietin-Tie2 signaling pathway. Additionally, N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide may be combined with other anti-cancer agents to improve its efficacy in the treatment of cancer. Finally, further studies are needed to determine the optimal dosing and administration of N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide in clinical settings.
Synthesis Methods
The synthesis of N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide involves a multistep process, starting with the reaction of 2-aminobenzonitrile with ethyl chloroacetate to form 2-(2-cyanoethyl)aminobenzonitrile. This intermediate is then reacted with N-methyl-N-(2-chloroethyl)sulfonamide to form the desired product, N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide.
Scientific Research Applications
N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide has been extensively studied in preclinical models for its potential as an anti-cancer agent. It has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast, lung, and colon cancer. Additionally, N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide has been investigated as a treatment for ocular diseases such as macular degeneration and diabetic retinopathy, where it has been shown to reduce abnormal blood vessel growth and improve retinal function.
properties
IUPAC Name |
N-methyl-2-(quinazolin-2-ylamino)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-12-18(16,17)7-6-13-11-14-8-9-4-2-3-5-10(9)15-11/h2-5,8,12H,6-7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMGCSFRSTTXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNC1=NC2=CC=CC=C2C=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.